molecular formula C12H8N2O3 B1678761 Nicotinic anhydride CAS No. 16837-38-0

Nicotinic anhydride

Cat. No.: B1678761
CAS No.: 16837-38-0
M. Wt: 228.2 g/mol
InChI Key: VPODXHOUBDCEHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nicotinic anhydride (pyridine-3-carboxylic anhydride) is a reactive chemical compound derived from nicotinic acid (vitamin B3). It is primarily used in organic synthesis, particularly for forming esters or amides of nicotinic acid. Structurally, it consists of two nicotinic acid molecules linked via an anhydride bond, making it highly reactive toward nucleophiles like water, alcohols, or amines. Its synthesis typically involves the dehydration of nicotinic acid under anhydrous conditions, often using agents like oxaloyl chloride and triphenylphosphine oxide to prevent hydrolysis . This compound is moisture-sensitive, requiring strict control during preparation and storage to avoid decomposition into nicotinic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nicotinic anhydride can be synthesized through the reaction of nicotinic acid with phosgene in the presence of triethylamine. The process involves the following steps :

  • Dissolve nicotinic acid in anhydrous benzene and remove moisture by distillation.
  • Cool the mixture and add triethylamine.
  • Add a solution of phosgene in benzene while maintaining the temperature below 7°C.
  • Stir the mixture at room temperature, then heat to the boiling point and filter.
  • Evaporate the filtrate to dryness and recrystallize the product from a benzene-cyclohexane mixture.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Nicotinic anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form nicotinic acid.

    Aminolysis: Reacts with amines to form amides.

    Alcoholysis: Reacts with alcohols to form esters.

Common Reagents and Conditions:

    Hydrolysis: Water, mild acidic or basic conditions.

    Aminolysis: Amines, room temperature or slightly elevated temperatures.

    Alcoholysis: Alcohols, acidic or basic catalysts.

Major Products:

    Hydrolysis: Nicotinic acid.

    Aminolysis: Nicotinic acid amides.

    Alcoholysis: Nicotinic acid esters.

Scientific Research Applications

Medicinal Chemistry

Nicotinic anhydride has been investigated for its role in the development of therapeutic agents targeting nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in various neurological conditions, including Alzheimer's disease and schizophrenia. Research indicates that compounds interacting with nAChRs can enhance cognitive functions and mitigate symptoms associated with these disorders.

  • Cognitive Enhancement : Studies have shown that nicotinic stimulation can improve attention and memory performance. For instance, intravenous nicotine administration has demonstrated cognitive benefits in patients with mild cognitive impairment, suggesting that this compound derivatives may serve as potential cognitive enhancers .
  • Neuroprotective Effects : The modulation of nAChRs by this compound could provide neuroprotective effects against neurodegenerative diseases. Research indicates that nicotinic receptor stimulation can increase cholinergic signaling, which is crucial for memory formation .

Neuropharmacology

The pharmacological properties of this compound make it a candidate for studying nicotine dependence and addiction mechanisms. Its interaction with nAChRs is critical in understanding the neurobiological underpinnings of nicotine addiction.

  • Nicotine Dependence : The α3β4-containing nAChRs are particularly relevant in the context of nicotine dependence. Studies have shown that these receptors play a significant role in modulating behaviors associated with nicotine use. This compound may influence these receptors' activity, thereby affecting nicotine-related behaviors .
  • Behavioral Studies : Animal studies have revealed that alterations in nAChR expression can lead to changes in nicotine consumption patterns. Understanding how this compound affects these pathways could lead to new treatments for nicotine addiction .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile intermediate for synthesizing various compounds.

  • Synthesis of Derivatives : this compound can be utilized to synthesize various derivatives through acylation reactions. This application is particularly valuable in creating compounds with potential pharmacological activities .
  • Reactivity and Selectivity : The unique reactivity of this compound allows for selective reactions that can yield high-purity products. For example, it can be used in the synthesis of complex molecules where precise control over functional group orientation is required .

Case Studies

Several case studies highlight the practical applications of this compound:

Study Focus Findings
Newhouse et al. (2018)Cognitive enhancementDemonstrated improved memory performance with nicotine administration in Alzheimer's patients
Douglass and Forman (1934)Synthesis methodsDeveloped methodologies for creating this compound from nicotinic acid, showcasing its synthetic utility
Recent Neuropharmacological StudyNicotine dependenceIdentified the role of α3β4 nAChRs in regulating nicotine avoidance behaviors, indicating potential therapeutic targets

Mechanism of Action

The mechanism of action of nicotinic anhydride involves its reactivity with nucleophiles. The compound’s anhydride group is highly reactive, allowing it to form covalent bonds with nucleophilic species such as water, amines, and alcohols. This reactivity is exploited in various synthetic and biochemical applications.

Comparison with Similar Compounds

Nicotinic anhydride belongs to the broader class of carboxylic acid anhydrides. Below is a comparative analysis with structurally and functionally related compounds:

Chemical and Physical Properties

Compound Structure Reactivity Stability Key Applications
This compound Two nicotinic acid units linked via anhydride bond High reactivity with nucleophiles (e.g., amines, alcohols) Moisture-sensitive; decomposes in humid conditions Synthesis of nicotinic acid derivatives (e.g., esters, pharmaceuticals)
Maleic anhydride Cyclic anhydride of maleic acid Electrophilic addition reactions (e.g., Diels-Alder) Stable under dry conditions; hydrolyzes in water Polymer production (e.g., polyesters), surface coatings
Acetic anhydride Symmetric anhydride of acetic acid Moderate reactivity (acetylation of alcohols/amines) Relatively stable; hydrolyzes slowly in water Acetylation agent in drug synthesis (e.g., aspirin)

Stability and Handling

  • This compound’s moisture sensitivity limits its use in aqueous environments, unlike acetic anhydride, which tolerates brief exposure to moisture .
  • Maleic anhydride’s cyclic structure provides greater thermal stability, enabling high-temperature industrial processes .

Comparative Drug Development Potential

  • Maleic anhydride : Modified into biocompatible polymers for controlled drug delivery systems .
  • This compound: Limited direct therapeutic use due to instability but valued for niche synthetic applications.

Biological Activity

Nicotinic anhydride, a derivative of nicotinic acid, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and neuropharmacological research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Overview of this compound

This compound is formed through the dehydration of nicotinic acid. It is characterized by its reactive anhydride functional group, which can participate in various chemical reactions, including acylation and cyclization processes. The compound's structure allows it to interact with biological systems, leading to diverse pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that this compound and its derivatives exhibit notable antimicrobial properties. A significant focus has been on the synthesis of acylhydrazones derived from nicotinic acid, which were tested against various bacterial strains.

Case Study: Antimicrobial Testing

In a study investigating the antimicrobial activity of acylhydrazones synthesized from nicotinic acid hydrazide, two compounds showed promising results against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

CompoundBacterial StrainMIC (µg/mL)
1Staphylococcus epidermidis1.95
2Staphylococcus aureus (MRSA)7.81
3Bacillus subtilis15.62

These findings suggest that modifications to the nicotinic acid structure can enhance its antibacterial properties, potentially leading to new therapeutic agents against resistant bacterial strains .

Neuropharmacological Effects

This compound also interacts with nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological functions. Research indicates that compounds acting as partial agonists at α4β2 nAChRs can exhibit antidepressant-like effects.

Neuropharmacological Study Findings

A systematic investigation into novel ligands targeting nAChRs revealed several compounds derived from nicotinic structures that demonstrated enhanced binding affinity and selective activity:

CompoundnAChR SubtypeBinding Affinity (nM)
1α4β20.1
2α3β40.5
3α2β289.7

These compounds showed favorable pharmacological profiles and could serve as potential leads for developing treatments for depression and other mood disorders .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the interaction mechanisms between this compound derivatives and their biological targets. These computational approaches provide insights into binding affinities and conformational changes upon ligand binding.

Docking Analysis Results

The docking studies indicated that specific modifications to the nicotinic scaffold significantly influenced binding interactions with nAChRs:

  • Key Findings :
    • Enhanced binding was observed with compounds featuring longer side chains.
    • Structural modifications improved selectivity towards specific nAChR subtypes.

This information is crucial for guiding the design of new ligands with optimized therapeutic profiles .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for nicotinic anhydride, and how can reaction conditions be optimized for reproducibility?

this compound is commonly synthesized via the reaction of nicotinic acid derivatives with acylating agents like acetic anhydride under controlled conditions. For example, the reaction of nicotinic acid 1-oxide with boiling acetic anhydride facilitates 2-acetylation, requiring precise temperature control and molar ratios . Optimization involves monitoring reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and adjusting stoichiometry to minimize side reactions. Detailed experimental protocols should include purification steps (e.g., recrystallization or column chromatography) and characterization via NMR and IR spectroscopy .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and its derivatives?

Key techniques include:

  • ¹H/¹³C NMR : To confirm molecular structure and identify acetylation sites.
  • FT-IR : To detect characteristic carbonyl (C=O) stretches (~1800 cm⁻¹) and anhydride-specific peaks.
  • Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
  • Elemental analysis : To verify purity and stoichiometry. Researchers must cross-reference data with established databases (e.g., NIST Chemistry WebBook) for accuracy .

Q. How does the reaction mechanism of this compound formation differ under acidic vs. anhydrous conditions?

In anhydrous conditions, acetic anhydride acts as both solvent and acylating agent, promoting electrophilic acetylation at reactive sites (e.g., the pyridine nitrogen in nicotinic acid derivatives). Under acidic conditions, protonation of the substrate may alter regioselectivity. Evidence from nicotinic acid 1-oxide reactions suggests that deoxygenative pathways compete with acetylation, requiring mechanistic studies using isotopic labeling or kinetic analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction pathways for this compound derivatives?

Discrepancies in mechanistic pathways (e.g., acetylation vs. deoxygenation) can arise from variations in substrate reactivity or reaction conditions. To resolve these:

  • Perform kinetic isotope effect (KIE) studies to identify rate-determining steps.
  • Use computational chemistry (e.g., DFT calculations) to model transition states and compare activation energies.
  • Conduct controlled experiments with isotopically labeled reagents (e.g., deuterated acetic anhydride) to track reaction intermediates .

Q. What experimental design strategies improve the yield of this compound in multi-step syntheses?

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, molar ratios, catalysts) to identify optimal conditions.
  • In situ monitoring : Use real-time techniques like ReactIR to detect intermediate formation.
  • Protecting group strategies : Temporarily block reactive sites (e.g., hydroxyl groups) to prevent undesired side reactions. Refer to methodologies from solvent-free acetylation studies (e.g., Lipozyme TL IM-catalyzed reactions) for insights into minimizing solvent interference .

Q. How can thermodynamic and kinetic controls be leveraged to direct product selectivity in this compound reactions?

  • Thermodynamic control : Prolonged reaction times at higher temperatures favor thermodynamically stable products (e.g., retro-Diels-Alder rearrangements observed in maleic anhydride systems ).
  • Kinetic control : Low-temperature, rapid-quench conditions favor metastable intermediates. Apply these principles using differential scanning calorimetry (DSC) to study energy profiles and predict dominant pathways .

Q. What methodologies address stability challenges in this compound during storage or application?

  • Thermal analysis : Use thermogravimetric analysis (TGA) to determine decomposition thresholds.
  • Lyophilization : Stabilize hygroscopic derivatives by freeze-drying under inert atmospheres.
  • Encapsulation : Employ polymer matrices (e.g., polyethylene grafts) to protect against moisture, as seen in maleic anhydride formulations .

Q. How can in silico modeling predict the reactivity of this compound in novel chemical environments?

  • Molecular dynamics simulations : Model solvent interactions and diffusion rates.
  • Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Machine learning : Train algorithms on existing kinetic data (e.g., Diels-Alder reaction databases ) to forecast reaction outcomes.

Q. Methodological Considerations

  • Data Validation : Cross-check experimental results with peer-reviewed databases (e.g., NIST ) and replicate studies under standardized conditions.
  • Conflict Resolution : Address contradictory data by conducting meta-analyses of published mechanisms and validating hypotheses through collaborative inter-laboratory studies .
  • Ethical Reporting : Adhere to NIH guidelines for preclinical research transparency, including detailed experimental protocols and statistical validation .

Properties

IUPAC Name

pyridine-3-carbonyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c15-11(9-3-1-5-13-7-9)17-12(16)10-4-2-6-14-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPODXHOUBDCEHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)OC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168554
Record name Nicotinic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16837-38-0
Record name Nicotinic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16837-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicotinic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016837380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotinic anhydride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72756
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nicotinic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nicotinic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.